2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide
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Overview
Description
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with appropriate alkylating agents under alkaline conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzyl group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The triazole ring and the sulfanyl group play crucial roles in these interactions, facilitating the binding to the target molecules. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 3-amino-5-benzyl-4H-1,2,4-triazole
- 1-(4-chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone Compared to these compounds, 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide exhibits unique properties due to the presence of both the methoxy and nitro groups, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C20H21N5O4S |
---|---|
Molecular Weight |
427.5g/mol |
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H21N5O4S/c1-3-24-18(11-14-7-5-4-6-8-14)22-23-20(24)30-13-19(26)21-16-10-9-15(25(27)28)12-17(16)29-2/h4-10,12H,3,11,13H2,1-2H3,(H,21,26) |
InChI Key |
VKDGBSZGTHCTJW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)CC3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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